1-Peroxyferolide
Description
1-Peroxyferolide (C₁₇H₂₂O₇, molecular weight 338.36 g/mol) is a naturally occurring organic peroxide isolated primarily from Liriodendron tulipifera (tulip tree) and Eucalyptus pellita . It is classified as a sesquiterpene lactone derivative with a bicyclic framework and a peroxide functional group. Pharmacologically, it exhibits insect antifeedant activity, making it a subject of interest in agrochemical research .
Properties
CAS No. |
61228-73-7 |
|---|---|
Molecular Formula |
C17H22O7 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1S,2R,4R,7R,10R,11R)-7-hydroperoxy-4-methyl-8,12-dimethylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-10-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-14(13)15-17(4,23-15)6-5-11(8)24-20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13-,14+,15-,17-/m1/s1 |
InChI Key |
IHYLMNWQQGXGJT-TYVJZBCKSA-N |
SMILES |
CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=C)[C@@H](CC[C@@]2([C@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)OO |
Canonical SMILES |
CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO |
Origin of Product |
United States |
Comparison with Similar Compounds
Peroxyhypocrellin (C₃₀H₂₆O₁₂, molecular weight 578.53 g/mol)
- Source : Derived from Hypocrella bambusae, a fungal species .
- Structural Similarities :
- Contains a peroxide (-O-O-) group.
- Features a polycyclic aromatic backbone, though larger and more complex than 1-Peroxyferolide.
- Functional Differences: Primarily studied for photodynamic therapy applications due to light-induced reactive oxygen species (ROS) generation . No reported insect antifeedant activity.
Peroxymurraol (C₁₅H₁₆O₅, molecular weight 276.29 g/mol)
- Source : Isolated from Murraya paniculata var. exotica .
- Structural Similarities: Shares a peroxide functional group. Smaller monoterpene backbone compared to this compound.
- Functional Differences :
Comparative Data Table
| Parameter | This compound | Peroxyhypocrellin | Peroxymurraol |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₂O₇ | C₃₀H₂₆O₁₂ | C₁₅H₁₆O₅ |
| Molecular Weight | 338.36 g/mol | 578.53 g/mol | 276.29 g/mol |
| Natural Source | Liriodendron tulipifera | Hypocrella bambusae | Murraya paniculata |
| Key Functional Group | Peroxide (-O-O-) | Peroxide (-O-O-) | Peroxide (-O-O-) |
| Pharmacological Role | Insect antifeedant | Photodynamic agent | Antimicrobial |
| Bioactivity Target | Insect nervous system | Cancer cells (ROS-mediated) | Bacterial cell membranes |
Functional Comparison with Other Peroxide-Containing Compounds
While this compound is structurally analogous to other peroxides, its specificity for insect antifeedant activity distinguishes it from:
- Artemisinin (antimalarial): Targets Plasmodium parasites via heme-activated peroxide cleavage.
- Ascaridole (anthelmintic): Acts on helminth mitochondria.
- Industrial Peroxides (e.g., peroxyacetic acid): Used as oxidizers or disinfectants but lack biological specificity .
Research Findings and Limitations
Key Studies on this compound
- Insect Antifeedant Efficacy :
- Natural Occurrence: Detected in Eucalyptus pellita leaf extracts via maseration with polar solvents (e.g., ethanol), highlighting its broad phytochemical distribution .
Gaps in Comparative Data
- No head-to-head studies comparing this compound’s bioactivity with Peroxyhypocrellin or Peroxymurraol.
- Limited data on synthetic analogs or structure-activity relationships (SAR) for optimizing insect antifeedant potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
